Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-

Plant Biology Cytokinin Signaling Structure-Activity Relationship

TDZ residue monitoring programs require authenticated metabolite reference materials for regulatory compliance. This compound is the major oxidative Thidiazuron metabolite, exhibiting ~10,000-fold lower cytokinin activity than the parent, making it an essential analytical standard. - Primary TDZ metabolite standard (CAS 65647-48-5) validated for LC-MS/MS & HPLC-UV residue methods in animal tissues, milk, and eggs - Defined cytokinin O-glucosyltransferase substrate with position-specific para-hydroxylation for SAR and enzymology studies - Supplied at ≥98% purity (dark yellow solid); 250 mg and 2.5 g research quantities available with certificate of analysis

Molecular Formula C9H8N4O2S
Molecular Weight 236.249
CAS No. 65647-48-5
Cat. No. B586333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl-
CAS65647-48-5
Synonyms1,2,3-Thiadiazole Urea Derivatives
Molecular FormulaC9H8N4O2S
Molecular Weight236.249
Structural Identifiers
SMILESC1=CC(=O)C=CC1=NC(=O)NC2=CNNS2
InChIInChI=1S/C9H8N4O2S/c14-7-3-1-6(2-4-7)11-9(15)12-8-5-10-13-16-8/h1-5,10,13H,(H,12,15)
InChIKeySAUCPSIPFXUAPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 65647-48-5 Product Overview


Urea, N-(4-hydroxyphenyl)-N'-1,2,3-thiadiazol-5-yl- (CAS 65647-48-5), also referred to as N-4-Hydroxyphenyl-N'-1,2,3-thiadiazol-5-ylurea or 4-hydroxyphenylthidiazuron, is a synthetic organic compound belonging to the class of 1,2,3-thiadiazole urea derivatives [1]. It is a well-characterized, major oxidative metabolite of the plant growth regulator Thidiazuron (TDZ; N-phenyl-N'-1,2,3-thiadiazol-5-ylurea) [2]. The compound has the molecular formula C9H8N4O2S and a molecular weight of 236.25 g/mol [1]. Its significance in scientific research stems primarily from its role in metabolic and environmental fate studies of TDZ, as well as its distinct, quantitatively characterized cytokinin activity profile relative to the parent compound.

Analytical reference standard for TDZ metabolite residue monitoring
Negative control for cytokinin structure-activity studies
Substrate for cytokinin O-glucosyltransferase enzyme assays

CAS 65647-48-5 Substitution Risks


Generic substitution among 1,2,3-thiadiazole urea derivatives is not scientifically sound due to profound differences in biological activity, metabolic fate, and molecular recognition. While the parent compound Thidiazuron (CAS 51707-55-2) is a potent cytokinin-active agent used as a defoliant and in plant tissue culture [1], its 4-hydroxyphenyl metabolite (CAS 65647-48-5) exhibits a starkly different activity profile, being approximately 10,000-fold less active in cytokinin bioassays [2]. Furthermore, this specific hydroxylation at the para-position of the phenyl ring is a key structural determinant for recognition by metabolic enzymes like cytokinin O-glucosyltransferase, influencing its conjugation and disposition [3]. Using a different analog without verifying these specific, quantitative differences would invalidate analytical methods, confound metabolic studies, and lead to erroneous conclusions in biological assays. The following evidence details these verifiable, procurement-relevant distinctions.

Activity profile mismatch
Cytokinin activity differs markedly from parent TDZ; the 4-hydroxy metabolite is not interchangeable with TDZ or other positional isomers for biological assays.
Metabolic fate divergence
Metabolic pathway and residue profile are distinct; using the parent compound or other metabolites will not represent the same analyte in environmental or metabolism studies.
Enzyme recognition specificity
para-Hydroxyl group determines substrate behavior toward cytokinin O-glucosyltransferase; ortho- or meta-isomers or TDZ may show different or no substrate activity.

CAS 65647-48-5 Evidence-Based Differentiation


Cytokinin Activity vs. Thidiazuron

In a direct comparative cytokinin bioassay using Phaseolus lunatus callus tissue, the 4-hydroxyphenyl derivative (CAS 65647-48-5) exhibited approximately 10,000-fold lower activity than the parent compound Thidiazuron (TDZ). The ortho- and meta-hydroxylated derivatives were also significantly less active, with 1,000-fold and 100-fold reductions, respectively, demonstrating a clear, position-specific effect on biological potency [1]. This quantifies the compound's utility as a negative or low-activity control in cytokinin research.

Activity vs. TDZ
Head-to-head
~10,000-fold lower cytokinin activity
Supports low-activity control use
Phaseolus lunatus callus bioassay
Plant Biology Cytokinin Signaling Structure-Activity Relationship Metabolism

Major Thidiazuron Metabolite in Animals

In excretion balance studies, CAS 65647-48-5 (4-hydroxyphenylthidiazuron) was identified as the major thidiazuron metabolite. Following administration of [14C]-TDZ to lactating goats and laying hens, 4-hydroxyphenylthidiazuron was the predominant residue detected in excreta, milk, eggs, and tissues, present in both free and conjugated forms [1]. In rat studies, it was one of two major metabolites detected, alongside phenylurea [2]. This stands in contrast to the parent compound TDZ, which is extensively metabolized.

Major metabolite
Cross-study
Predominant residue in excreta, milk, eggs, tissues
Essential reference standard for TDZ residue analysis
Goat and hen metabolism studies
Xenobiotic Metabolism Environmental Fate Analytical Chemistry Toxicology

Substrate for Cytokinin O-Glucosyltransferase

CAS 65647-48-5 serves as a specific substrate for cytokinin O-glucosyltransferase, an enzyme that inactivates cytokinins via glycosylation. Its recognition by this enzyme is dependent on the para-hydroxyl group on the phenyl ring, a feature absent in the parent compound Thidiazuron [1]. This positional specificity distinguishes it from other hydroxylated metabolites (ortho- and meta-) which exhibit different substrate affinities.

Enzyme substrate
Class-level
Substrate for cytokinin O-glucosyltransferase
Supports enzyme assay development
Kinetic parameters not publicly available
Enzymology Plant Biochemistry Glycosylation Molecular Recognition

Physicochemical Properties vs. Thidiazuron

The introduction of a hydroxyl group at the para-position of the phenyl ring results in a calculated LogP of 1.25 and a polar surface area (PSA) of 111.38 Ų for CAS 65647-48-5 . This contrasts with the more lipophilic parent compound Thidiazuron, which has a predicted LogP of approximately 2.1 and a PSA of ~86 Ų [1]. The ~0.85 Log unit decrease and ~25 Ų PSA increase for the metabolite predict significantly higher aqueous solubility and lower membrane permeability.

Physicochemical
Cross-study
LogP 1.25 / PSA 111.38 Ų
Guides chromatographic method development
In silico prediction; TDZ LogP ~2.1
Medicinal Chemistry ADME Property Prediction Compound Selection

Deuterated Internal Standard Availability

For accurate quantitation in LC-MS/MS workflows, the availability of a stable isotope-labeled internal standard is critical. N-4-Hydroxyphenyl-N'-1,2,3-thiadiazol-5-ylurea-d4 (deuterated analog of CAS 65647-48-5) is commercially available for use as an internal standard, enabling precise quantification of this specific metabolite in complex matrices . This contrasts with other TDZ metabolites (e.g., phenylurea) for which labeled standards may be less accessible or not commercially offered.

Deuterated ISTD
Supporting
d4 analog commercially available
Supports quantitative LC-MS/MS validation
Availability to verify; source unspecified
Analytical Chemistry Mass Spectrometry Method Validation Quantitation

CAS 65647-48-5 Applications


TDZ Residue Analysis Reference Standard

Given its status as the major and predominant TDZ metabolite in animal tissues, milk, and eggs [1], CAS 65647-48-5 is an essential reference material for developing and validating LC-MS/MS or HPLC-UV methods for TDZ residue monitoring. Its distinct LogP (1.25) and PSA (111.38 Ų) relative to TDZ guide chromatographic separation, while the availability of a deuterated internal standard (d4) ensures high-precision quantitation in compliance with regulatory standards for food safety.

Negative Control for Cytokinin SAR Studies

The precisely quantified 10,000-fold reduction in cytokinin activity compared to Thidiazuron in Phaseolus lunatus callus bioassays [1] makes this compound an ideal negative or low-activity control. Researchers investigating the molecular basis of cytokinin signaling or screening for new cytokinin agonists can use CAS 65647-48-5 to establish a baseline for inactive or weakly active analogs. Its distinct position-specific hydroxylation (para vs. ortho/meta) also makes it a critical tool in SAR studies mapping the structural determinants of phenylurea cytokinin activity.

Cytokinin Inactivation Enzyme Assays

As a known substrate for cytokinin O-glucosyltransferase, an enzyme responsible for cytokinin inactivation in plants [1], this compound is valuable for in vitro enzymology studies. It can be used to develop and validate activity assays, screen for enzyme inhibitors, or investigate the molecular basis of substrate recognition, distinguishing it from the parent compound TDZ which is not a substrate for this specific glucosylation pathway.

Thidiazuron Metabolic Profiling Studies

In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of TDZ in plant or animal systems, CAS 65647-48-5 serves as a key metabolite standard for identification and quantitation. Its distinct physicochemical properties (ΔLogP ≈ -0.85, ΔPSA ≈ +25 Ų vs. TDZ) [1] and its predominant presence in excreta make it a critical analyte for constructing complete metabolic profiles and understanding the detoxification pathways of this widely used plant growth regulator.

Application
Selection Property
Validation Focus
TDZ Residue Monitoring
Metabolite-specific analytical profile
Chromatographic separation and ISTD quantitation
Cytokinin SAR Baseline
Defined low-activity (para-OH)
Bioassay response normalization
O-Glucosyltransferase Assays
Substrate specificity for enzyme
Enzyme activity and inhibitor screening
Metabolic Profiling
Key TDZ metabolite identity
Complete metabolic pathway elucidation

Technical Documentation Hub

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16 linked technical documents
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